3-Amino-N-(6-formylnaphthalen-1-yl)benzamide
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Overview
Description
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is a complex organic compound with the molecular formula C18H14N2O This compound is characterized by the presence of an amino group, a formyl group, and a benzamide moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-formylnaphthalene-1-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Known for its role as a poly ADP ribose polymerase (PARP) inhibitor.
N-(6-Formylnaphthalen-1-yl)benzamide: Shares structural similarities but lacks the amino group.
Uniqueness
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is unique due to the presence of both an amino group and a formyl group attached to a naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
143718-45-0 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-amino-N-(6-formylnaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-15-5-1-4-14(10-15)18(22)20-17-6-2-3-13-9-12(11-21)7-8-16(13)17/h1-11H,19H2,(H,20,22) |
InChI Key |
STTJWRGJFSARJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC3=C2C=CC(=C3)C=O |
Origin of Product |
United States |
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